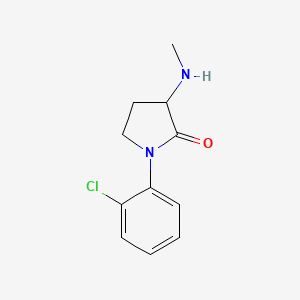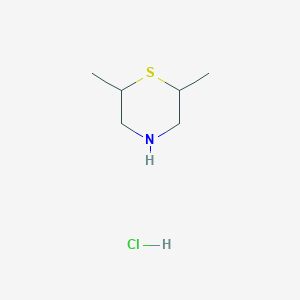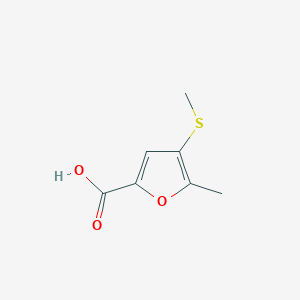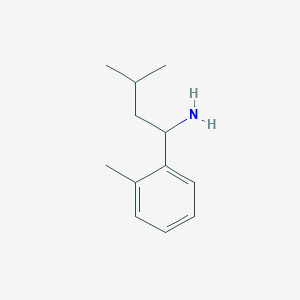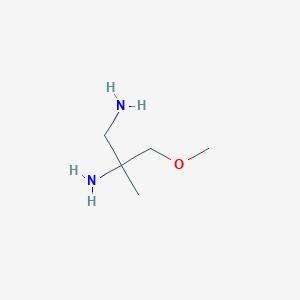
3-Methoxy-2-methylpropane-1,2-diamine
Übersicht
Beschreibung
“3-Methoxy-2-methylpropane-1,2-diamine”, also known as MMDA or 3-Methyl-MDA, is a chemical compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used in scientific research for its potential therapeutic effects. The compound has a molecular weight of 118.18 and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-Methoxy-2-methylpropane-1,2-diamine” is 1S/C5H14N2O/c1-5(7,3-6)4-8-2/h3-4,6-7H2,1-2H3 . The InChI key is CYHVALFTSWLECK-UHFFFAOYSA-N .
Chemical Reactions Analysis
“3-Methoxy-2-methylpropane-1,2-diamine” is involved in various chemical reactions. For instance, it is utilized in the synthesis of Schiff-Base Zinc (II) Complexes, which have been evaluated for their antibacterial activities. It is also involved in the synthesis of various heterocycles, the synthesis of a cadmium (II) dinuclear complex, which acts in carbon dioxide activation, and catalytic amination reactions.
Physical And Chemical Properties Analysis
“3-Methoxy-2-methylpropane-1,2-diamine” is a liquid at room temperature . The compound’s IUPAC name is 3-methoxy-2-methyl-1,2-propanediamine .
Wissenschaftliche Forschungsanwendungen
Catalytic Studies
3-Methoxy-2-methylpropane-1,2-diamine is utilized in the synthesis and characterization of Mn(III)-Schiff Base-Dicyanamide Complexes. These complexes exhibit significant peroxidase activity, which is essential in various biochemical reactions and industrial applications. The study highlights the importance of the rhombicity effect around the metal ion in explaining this catalytic behavior (Bermejo et al., 2017).
Antibacterial Applications
This compound is also involved in the synthesis of Schiff-Base Zinc(II) Complexes, which have been evaluated for their antibacterial activities. The study demonstrates the potential of these complexes in combatting microbial pathogens, providing insights into new antimicrobial agents (Guo, 2011).
Synthesis of Heterocycles
In another application, 3-Methoxy-2-methylpropane-1,2-diamine is involved in the synthesis of various heterocycles. These compounds have potential applications in pharmaceuticals and materials science, showcasing the versatility of this compound in organic synthesis (Kassiou & Read, 1994).
Carbon Dioxide Activation
A notable application is in the synthesis of a cadmium(II) dinuclear complex, which acts in carbon dioxide activation. This research contributes to the understanding of CO2 absorption and its potential applications in environmental and industrial processes (Pariya, Puranik, & Chaudhuri, 1997).
Amination Reactions
The compound is also relevant in catalytic amination reactions. For instance, the amination of 1-methoxy-2-propanol using 3-Methoxy-2-methylpropane-1,2-diamine demonstrates its importance in producing compounds with various industrial applications (Bassili & Baiker, 1990).
Macrocycle Formation
Additionally, it plays a role in macrocycle formation through carbon acid-formaldehyde condensation reactions. These macrocyclic compounds have potential applications in catalysis and material science (Rossignoli et al., 1997).
Safety And Hazards
The compound is classified under the GHS05 and GHS07 hazard pictograms . The hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
3-methoxy-2-methylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-5(7,3-6)4-8-2/h3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHVALFTSWLECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylpropane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)
![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)

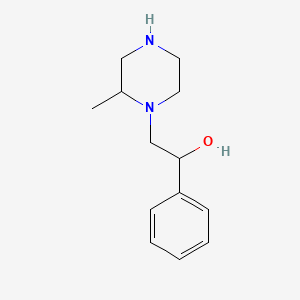
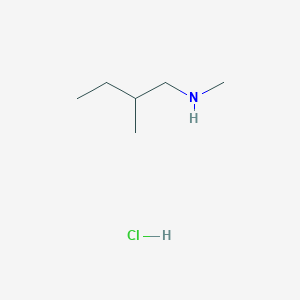
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)
